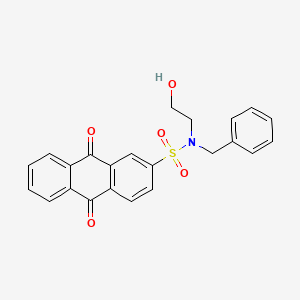![molecular formula C22H15BrN4O4 B11544501 N-(6-bromo-4-phenylquinolin-2-yl)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide](/img/structure/B11544501.png)
N-(6-bromo-4-phenylquinolin-2-yl)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-溴-4-苯基喹啉-2-基)-N'-[(E)-(5-硝基呋喃-2-基)亚甲基]乙酰肼是一种合成的有机化合物,属于喹啉衍生物类。这些化合物以其多样的生物活性及其在药物化学中的潜在应用而闻名。分子中存在溴、苯基和硝基呋喃基团表明它可能表现出独特的化学和生物学性质。
准备方法
合成路线和反应条件
N-(6-溴-4-苯基喹啉-2-基)-N'-[(E)-(5-硝基呋喃-2-基)亚甲基]乙酰肼的合成通常包括以下步骤:
喹啉核心形成: 喹啉核心可以通过多种方法合成,如 Skraup 合成、Friedländer 合成或 Pfitzinger 反应。
与苯基的缩合: 苯基可以通过偶联反应引入,例如 Suzuki 或 Heck 偶联。
酰肼的形成: 乙酰肼部分可以通过乙酸酰肼与喹啉衍生物反应合成。
与硝基糠醛的缩合: 最后一步是在酸性或碱性条件下使酰肼与 5-硝基呋喃-2-甲醛缩合,形成所需的化合物。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以确保高产率和纯度。这可能包括使用连续流动反应器、先进的纯化技术和严格的质量控制措施。
化学反应分析
反应类型
氧化: 该化合物可能发生氧化反应,尤其是在硝基呋喃部分,导致形成硝基和其他氧化衍生物。
还原: 硝基的还原可以生成氨基衍生物,这些衍生物可能具有不同的生物活性。
取代: 喹啉环中的溴原子可以被其他亲核试剂取代,从而产生多种衍生物。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和过氧化氢 (H2O2)。
还原: 可以使用硼氢化钠 (NaBH4) 或催化加氢等还原剂。
取代: 在适当条件下,可以使用胺、硫醇或醇盐等亲核试剂。
主要生成物
氧化产物: 硝基衍生物、喹啉 N-氧化物。
还原产物: 氨基衍生物。
取代产物: 各种取代的喹啉衍生物。
科学研究应用
化学: 作为合成更复杂分子的基础单元。
生物学: 作为研究生物过程的探针。
医学: 由于其独特的结构,它可能是治疗疾病的潜在治疗剂。
工业: 作为生产药物或农用化学品的中间体。
作用机制
该化合物的作用机制将取决于其特定的生物靶点。通常,喹啉衍生物可以与各种分子靶点相互作用,例如酶、受体或 DNA。硝基呋喃部分的存在表明可能与核酸或蛋白质相互作用,从而导致生物途径的抑制或调节。
相似化合物的比较
类似化合物
- N-(6-氯-4-苯基喹啉-2-基)-N'-[(E)-(5-硝基呋喃-2-基)亚甲基]乙酰肼
- N-(6-溴-4-苯基喹啉-2-基)-N'-[(E)-(5-硝基噻吩-2-基)亚甲基]乙酰肼
独特性
N-(6-溴-4-苯基喹啉-2-基)-N'-[(E)-(5-硝基呋喃-2-基)亚甲基]乙酰肼中溴、苯基和硝基呋喃基团的独特组合,可能赋予它与类似化合物相比不同的化学和生物学性质。这种独特性可以用来设计具有提高的功效和选择性的新分子。
属性
分子式 |
C22H15BrN4O4 |
|---|---|
分子量 |
479.3 g/mol |
IUPAC 名称 |
N-(6-bromo-4-phenylquinolin-2-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H15BrN4O4/c1-14(28)26(24-13-17-8-10-22(31-17)27(29)30)21-12-18(15-5-3-2-4-6-15)19-11-16(23)7-9-20(19)25-21/h2-13H,1H3/b24-13+ |
InChI 键 |
RIFUESJESUDJKI-ZMOGYAJESA-N |
手性 SMILES |
CC(=O)N(C1=NC2=C(C=C(C=C2)Br)C(=C1)C3=CC=CC=C3)/N=C/C4=CC=C(O4)[N+](=O)[O-] |
规范 SMILES |
CC(=O)N(C1=NC2=C(C=C(C=C2)Br)C(=C1)C3=CC=CC=C3)N=CC4=CC=C(O4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4-dibromo-6-methoxy-2-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11544418.png)
![2-Amino-4-(5-tert-butylthiophen-2-yl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11544426.png)
![(4Z)-4-[2-(hexyloxy)benzylidene]-3-phenyl-1,2-oxazol-5(4H)-one](/img/structure/B11544430.png)
![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide](/img/structure/B11544433.png)
![2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B11544441.png)
![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11544458.png)
![1-[4-(4-Methylpiperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11544466.png)

![2-[(3-Methylbenzyl)sulfanyl]-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B11544474.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B11544476.png)
![1-(4-Amino-furazan-3-yl)-5-diethylaminomethyl-1H-[1,2,3]triazole-4-carboxylic acid pyridin-4-ylmethylene-hydrazide](/img/structure/B11544486.png)
![4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-bromobenzoate](/img/structure/B11544489.png)
![2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B11544494.png)
![N-[(E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene]-3-methylaniline](/img/structure/B11544511.png)
